N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
Description
Properties
CAS No. |
66065-62-1 |
|---|---|
Molecular Formula |
C10H14N4O3S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Study : A study demonstrated that derivatives of dihydropyrimidines showed enhanced radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative damage in cells .
Anticancer Properties
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Dihydropyrimidine derivatives have been studied for their effects on cancer cell lines, demonstrating inhibition of proliferation.
Data Table: Anticancer Activity of Dihydropyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| N-Acetyl-S-(4-imino...) | A549 | 18 | Reactive oxygen species generation |
Neuroprotective Effects
This compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels and reduce neuroinflammation is of particular interest.
Case Study : In vitro studies showed that this compound reduced amyloid-beta toxicity in neuronal cultures, suggesting a protective role against Alzheimer's pathology .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which could be beneficial in therapeutic contexts.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease A | Competitive | 12 |
| Kinase B | Non-competitive | 25 |
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its solubility and stability under physiological conditions. Its incorporation into nanoparticles or liposomes may enhance the bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with well-characterized N-acetyl-S-substituted-L-cysteine metabolites (Table 1).
Table 1: Structural and Functional Comparison of N-Acetyl-S-Substituted-L-Cysteine Derivatives
Key Findings from Comparative Analysis
Compounds like DHBMA and MHBMA, bearing hydroxyl groups, are more polar and readily excreted in urine, whereas the target compound’s heterocyclic substituent could delay elimination or require specialized enzymatic processing .
Role as Biomarkers: CEMA and CYMA are validated biomarkers for acrylonitrile exposure, commonly detected in tobacco users . DHBMA and 3HPMA are linked to combustion byproducts (e.g., butadiene, acrolein), with elevated levels observed in smokers and individuals exposed to plant combustion .
Analytical Methods :
- LC-MS/MS is the gold standard for detecting N-acetyl-S-substituted-L-cysteine metabolites due to high sensitivity and specificity . For the target compound, method optimization would be required to address its unique fragmentation patterns.
Biological Activity
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine (CAS No. 66065-62-1) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure incorporating an acetamido group, a thioether linkage, and a dihydropyrimidine ring, which may contribute to its biological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O3S |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)thio)propanoic acid |
| CAS Number | 66065-62-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of an acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature settings to ensure optimal yield and stereochemistry .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The functional groups present in the structure enable it to form covalent or non-covalent bonds with these targets, which can modulate their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites or allosteric sites.
- Receptor Modulation : It might alter receptor signaling pathways.
- Disruption of Metabolic Processes : By interfering with metabolic pathways, it can affect cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. This suggests potential applications in treating bacterial infections .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. The cytotoxicity was assessed using various cancer cell lines, revealing promising results that warrant further exploration in vivo .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against Mycobacterium tuberculosis (Mtb) and found it to inhibit Mur enzymes effectively, which are critical for bacterial cell wall synthesis. The structure-function relationship was analyzed through docking studies, indicating that specific substitutions on the dihydropyrimidine ring enhance bioactivity .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human malignant cells. Results indicated that it selectively induced cell death in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
Chemical Reactions Analysis
Structural Analysis of the Compound
The compound N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine combines a cysteine backbone modified with:
-
An N-acetyl group at the amino terminus,
-
A 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl moiety at the thiol group.
This structure suggests potential reactivity at:
-
The thioether linkage (C–S bond),
-
The imino group (C=N) in the pyrimidine ring,
-
The acetyl group (hydrolysis or acyl transfer).
Reactivity of Analogous Compounds
While no direct studies exist for this compound, insights can be inferred from structurally related molecules:
2.1. Cysteine Derivatives
-
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine ( ) is a metabolite of isoprene. Its synthesis involves Michael addition of cysteine to reactive epoxides or α,β-unsaturated carbonyl intermediates .
-
Thioether bonds in similar cysteine conjugates are susceptible to oxidation (e.g., sulfoxide/sulfone formation) or cleavage under acidic/basic conditions .
2.2. Pyrimidine Derivatives
-
Pyrimidin-2-ylphosphonates undergo cyclization and nucleophilic substitution reactions (e.g., Biginelli condensations) .
-
4-Iminopyrimidine derivatives may participate in tautomerization (imino ↔ amino) or ring-opening reactions under acidic conditions .
Hypothetical Reaction Pathways
Based on the functional groups present, potential reactions include:
3.1. Oxidation of the Thioether
-
Reaction with peroxides (H₂O₂, m-CPBA) could yield sulfoxides or sulfones.
3.2. Hydrolysis of the Imino Group
-
Acidic hydrolysis might convert the 4-imino group to a carbonyl:
3.3. Acetyl Group Reactivity
-
Base-mediated hydrolysis could remove the N-acetyl group:
Comparison to Documented Reactions
Research Gaps and Recommendations
-
Experimental Synthesis : No documented methods exist for synthesizing this compound. A plausible route could involve:
-
Mitsunobu coupling of N-acetyl-L-cysteine with a 2-chloro-4-imino-1-methyl-1,4-dihydropyrimidine.
-
Radical thiol-ene reactions for S–C bond formation.
-
-
Stability Studies : The imino group’s stability in aqueous or biological systems remains unexplored.
-
Biological Activity : Computational modeling (e.g., docking studies) could predict interactions with enzymes like Mur ligases or creatine kinase .
Q & A
Basic: What analytical methodologies are recommended for quantifying N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are optimal for quantifying cysteine-derived metabolites in urine or plasma. Key steps include:
- Sample Preparation : Dilute urine with a buffer (e.g., ammonium acetate) and centrifuge to remove particulates. Normalize metabolite concentrations to creatinine to account for urinary dilution .
- Chromatographic Separation : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve structurally similar metabolites .
- Detection : Employ multiple reaction monitoring (MRM) for LC-MS/MS or full-scan HRMS for untargeted analysis. For example, CEMA (a related metabolite) was quantified using transitions m/z 233 → 114 .
- Validation : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery (80–120%) across expected concentration ranges .
Advanced: How can researchers resolve contradictory biomarker data, such as higher metabolite levels in non-smokers versus traditional smokers?
Methodological Answer:
Contradictions may arise from:
- Exposure Source Heterogeneity : Metabolites like CMEMA showed elevated levels in vapers compared to smokers, suggesting alternative exposure pathways (e.g., e-cigarette additives) .
- Metabolomic Interference : Co-exposure to non-tobacco sources (e.g., dietary acrylamide) may confound results. Use controlled dietary surveys in study designs .
- Enzymatic Variability : Genetic polymorphisms in GST or CYP450 enzymes can alter metabolite formation. Incorporate genotyping or enzymatic activity assays .
- Statistical Approaches : Apply multivariate regression to adjust for covariates (age, BMI) and use bootstrapping to assess robustness of findings .
Basic: What experimental design considerations are critical for assessing this compound as a biomarker of chemical exposure?
Methodological Answer:
- Cohort Stratification : Include smokers, vapers, and non-users, with age-matched subgroups (e.g., 16–79 years) to capture exposure variability .
- Temporal Sampling : Collect urine pre- and post-exposure (e.g., 0 min, 20 min, 180 min) to track pharmacokinetics, as done for nicotine and cotinine .
- Control for Confounders : Measure co-exposure biomarkers (e.g., DHBMA for 1,3-butadiene) and normalize to creatinine .
- Limit of Detection (LOD) : Validate assays to detect sub-ng/mL levels, as seen for CYMA and CEMA in smoker urine .
Advanced: What synthetic challenges arise in producing this compound with high purity, and how can they be mitigated?
Methodological Answer:
- Instability of Imino Groups : The 4-imino-1-methyl-dihydropyrimidine moiety may undergo tautomerization or oxidation. Use inert atmospheres (N₂/Ar) and low-temperature reactions (<4°C) during synthesis .
- Stereochemical Purity : Ensure L-cysteine configuration is preserved. Employ chiral HPLC or enzymatic resolution (e.g., acylase I) to isolate enantiomers .
- Purification : Use reversed-phase flash chromatography (C18 silica) or preparative HPLC with trifluoroacetic acid as an ion-pairing agent .
- Characterization : Validate structure via HRMS and 2D NMR (¹H-¹³C HSQC, COSY) to confirm regiochemistry of the dihydropyrimidine ring .
Basic: How can researchers validate the specificity of this compound against structurally similar metabolites?
Methodological Answer:
- Chromatographic Resolution : Optimize gradient elution to separate isomers (e.g., MHBMA1 vs. MHBMA2, which differ by hydroxyl group position) .
- MS/MS Fragmentation : Identify unique fragment ions. For example, CEMA yields a diagnostic m/z 114 fragment (carboxyethyl side chain), while CYMA fragments at m/z 89 (cyanoethyl group) .
- Synthetic Standards : Co-inject authentic standards spiked into biological matrices to confirm retention times and fragmentation patterns .
Advanced: What metabolomic pathways might explain the presence of this compound in non-smoking populations?
Methodological Answer:
- Environmental Sources : Investigate exposure to pesticides or industrial chemicals (e.g., pyrimidine-based fungicides) metabolized via glutathione conjugation .
- Endogenous Formation : Assess if the dihydropyrimidine ring derives from uracil or thymine catabolism under oxidative stress .
- Microbial Metabolism : Gut microbiota may transform dietary precursors (e.g., methylpyrimidines) into reactive intermediates conjugated with cysteine .
- Cross-Validation : Compare urinary levels with dietary questionnaires and environmental monitoring data to identify exposure sources .
Basic: What stability considerations are essential for storing this compound in biological samples?
Methodological Answer:
- Temperature : Store urine at -80°C to prevent degradation; avoid freeze-thaw cycles (>3 cycles reduce metabolite integrity by 15–20%) .
- pH Adjustment : Acidify samples (pH 2–3) with HCl to stabilize thioether bonds and prevent hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidation of the imino group .
Advanced: How can computational modeling enhance the study of this compound reactivity and toxicity?
Methodological Answer:
- Density Functional Theory (DFT) : Predict tautomeric equilibria (imino vs. amino forms) and redox potentials to identify reactive intermediates .
- Molecular Docking : Screen for binding to detoxification enzymes (e.g., GST isoforms) to infer metabolic fate .
- Toxicity Prediction : Use QSAR models to estimate mutagenic potential based on structural analogs (e.g., CMEMA’s association with e-cigarette toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
